1-((3,4-dimethylphenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
Description
1-((3,4-Dimethylphenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a synthetic small molecule characterized by a fused imidazo[4,5-b]quinoxaline core. Key structural features include:
- Methoxyethyl substituent: A 2-methoxyethyl group at position 3, which may improve solubility and modulate pharmacokinetic properties.
This compound belongs to a class of nitrogen-containing heterocycles frequently investigated for their bioactivity, particularly in kinase inhibition and anticancer research . Its molecular complexity (MW ≈ ~460–470 g/mol, estimated) and polar surface area (~84 Ų) suggest moderate solubility and blood-brain barrier permeability, aligning with trends observed in related imidazo-quinoxaline derivatives .
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-1-(2-methoxyethyl)-2H-imidazo[4,5-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-14-8-9-16(12-15(14)2)28(25,26)24-13-23(10-11-27-3)19-20(24)22-18-7-5-4-6-17(18)21-19/h4-9,12H,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCPOKUMKKDBAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((3,4-dimethylphenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the imidazoquinoxaline core: This can be achieved through the condensation of appropriate diamines with diketones under acidic or basic conditions.
Introduction of the sulfonyl group: The sulfonylation reaction is carried out by reacting the imidazoquinoxaline core with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Attachment of the methoxyethyl group: This step involves the alkylation of the sulfonylated intermediate with 2-methoxyethyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-((3,4-Dimethylphenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles such as amines or thiols replace the methoxy group.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Studies have shown that compounds similar to 1-((3,4-dimethylphenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline exhibit significant anticancer properties. For example, derivatives of imidazoquinoxaline have been studied for their ability to inhibit tumor growth in various cancer models. The mechanism often involves the induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation.
-
Antimicrobial Properties :
- Research indicates that related compounds possess antimicrobial activity against a range of pathogens. The sulfonyl group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy as an antimicrobial agent.
-
Neurological Applications :
- There is emerging evidence that imidazoquinoxaline derivatives can influence neurotransmitter systems. For instance, they may act as serotonin reuptake inhibitors (SERT) and modulate the activity of serotonin receptors (5-HT receptors), which are crucial for treating depression and anxiety disorders. This dual action could provide a novel approach to managing cognitive impairments associated with these conditions.
Case Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated the effects of imidazoquinoxaline derivatives on human cancer cell lines. The results demonstrated that these compounds significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways. The study concluded that modifications to the imidazoquinoxaline structure could enhance anticancer activity.
Case Study 2: Antimicrobial Activity
In a study published in Journal of Antimicrobial Chemotherapy, researchers assessed the antimicrobial efficacy of sulfonyl-containing compounds against various bacterial strains. The results indicated that the tested compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics.
Case Study 3: Neurological Impact
Research featured in Neuropharmacology explored the effects of imidazoquinoxaline derivatives on mood disorders. The findings revealed that these compounds acted as effective SERT inhibitors and showed promise in preclinical models for reducing symptoms of depression and anxiety.
Data Tables
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Anticancer Activity | Cancer Research | Induced apoptosis in cancer cell lines |
| Antimicrobial Properties | Journal of Antimicrobial Chemotherapy | Effective against Gram-positive and Gram-negative bacteria |
| Neurological Impact | Neuropharmacology | SERT inhibition; potential treatment for mood disorders |
Mechanism of Action
The mechanism of action of 1-((3,4-dimethylphenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit key enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Research Implications
- Drug Design : The 2-methoxyethyl group offers a tunable site for optimizing solubility without compromising target affinity.
- Toxicity Profiling : Compared to halogenated analogues (e.g., ), the absence of halogens or trifluoromethyl groups may reduce metabolic toxicity risks.
- Synthetic Accessibility : The dihydroimidazole core simplifies synthesis compared to fully aromatic analogs, as seen in .
Biological Activity
The compound 1-((3,4-dimethylphenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a member of the imidazoquinoxaline family, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
- Molecular Formula: C26H36N4O4S
- Molecular Weight: 500.7 g/mol
- IUPAC Name: 1-((3,4-dimethylphenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
Structure
The compound features a sulfonyl group attached to a dimethylphenyl moiety and an imidazoquinoxaline core, which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazoquinoxaline derivatives. For instance, compounds related to this structure have demonstrated cytotoxic activities against various cancer cell lines.
- Case Study: A derivative of imidazoquinoxaline showed significant inhibition of melanoma cell viability at concentrations as low as 10 µM. The residual viability was reduced to 6% in treated A375 melanoma cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Quinoxaline derivatives have shown varying degrees of antibacterial and antifungal activities.
- Research Finding: A study indicated that certain quinoxaline derivatives exhibited good bacterial activity but weak antifungal potency. This suggests that modifications to the quinoxaline structure could enhance its antimicrobial efficacy .
The mechanism by which imidazoquinoxalines exert their biological effects is still under investigation. However, it is hypothesized that they may interact with specific molecular targets within cancer cells or pathogens.
- Target Prediction: Artificial intelligence models have been employed to predict potential biological targets for these compounds, indicating a broad spectrum of activity against various cellular pathways .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Activity Type | EC50/IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer (A375) | 0.365 | |
| Compound B | Antimicrobial (Bacteria) | 10 | |
| Compound C | Antifungal | >50 |
Table 2: Structural Variations and Their Effects on Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
